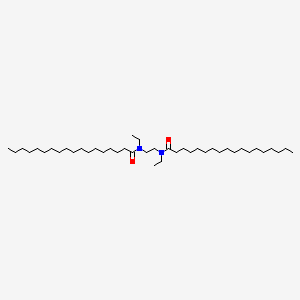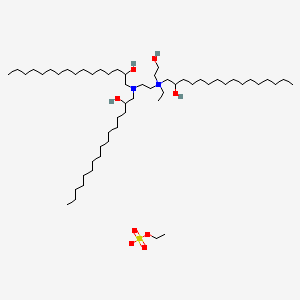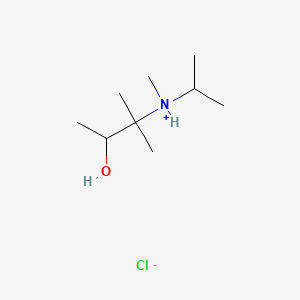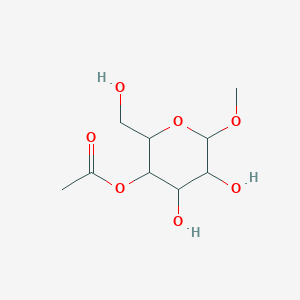
methyl 4-O-acetylhexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-O-acetylhexopyranoside is a chemical compound that belongs to the class of hexopyranosides It is a derivative of hexopyranose, where the hydroxyl group at the fourth position is acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method is to react methyl hexopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the fourth position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted hexopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-O-acetylhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: Another derivative of hexopyranose with a benzylidene protective group.
Methyl 4,6-O-benzylidene-α-D-mannopyranoside: Similar to the glucopyranoside derivative but with a mannose backbone.
Uniqueness
Methyl 4-O-acetylhexopyranoside is unique due to its specific acetylation at the fourth position, which can significantly alter its chemical and biological properties compared to other hexopyranoside derivatives. This selective modification allows for targeted applications in various research and industrial fields.
Eigenschaften
CAS-Nummer |
7464-26-8 |
|---|---|
Molekularformel |
C9H16O7 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3 |
InChI-Schlüssel |
OWCIMOLLDRPCDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1O)O)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


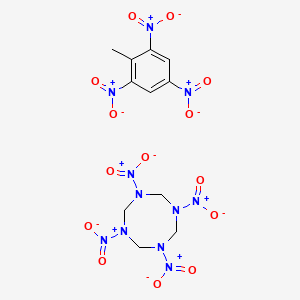
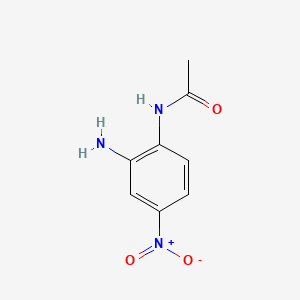
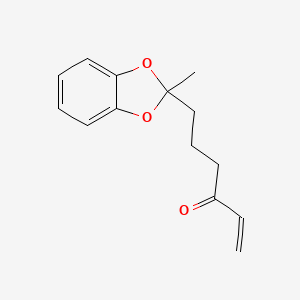
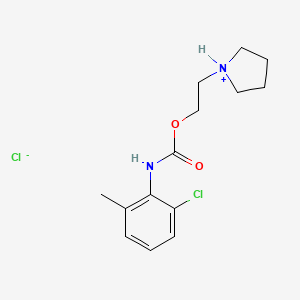
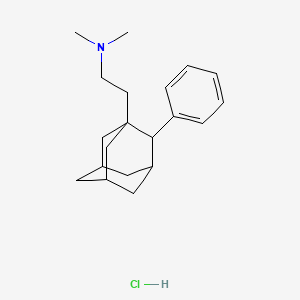
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
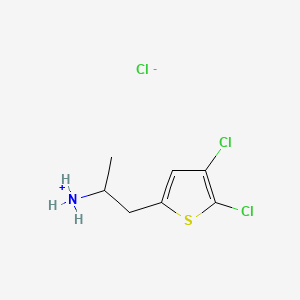
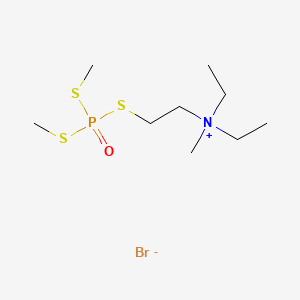

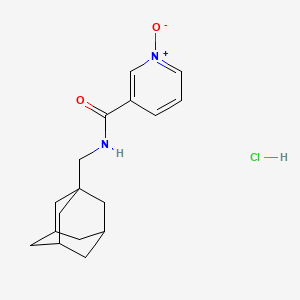
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
